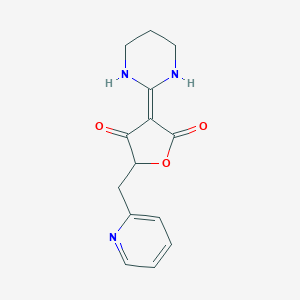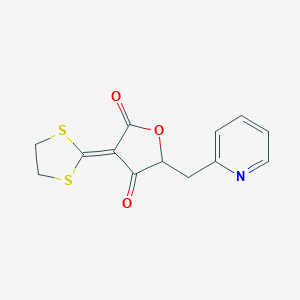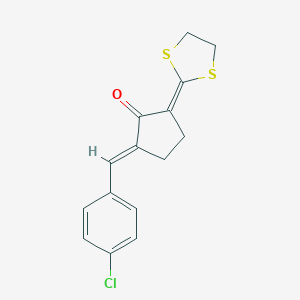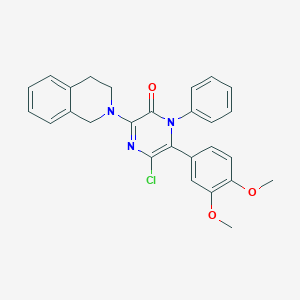
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol, also known as DMDD, is a synthetic compound that has been used in scientific research for its unique properties and potential applications.
Aplicaciones Científicas De Investigación
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA damage, as a potential anticancer agent, and as a tool for studying protein-protein interactions. Its unique structure allows it to interact with specific biological molecules, making it a valuable tool for studying cellular processes.
Mecanismo De Acción
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol has been shown to interact with DNA and induce DNA damage, leading to cell death. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. These mechanisms of action make 1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol a potential anticancer agent.
Biochemical and Physiological Effects
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol has been shown to have antioxidant properties, which may have potential applications in treating oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol's unique structure and mechanisms of action make it a valuable tool for studying cellular processes and potential anticancer agents. However, its toxicity and potential side effects limit its use in certain experiments and applications.
Direcciones Futuras
For 1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol research include further studies on its potential anticancer properties, as well as its potential applications in treating oxidative stress-related diseases. Additionally, research on 1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol's interactions with specific biological molecules and its potential as a tool for studying protein-protein interactions may lead to new discoveries in cellular biology.
Métodos De Síntesis
1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol can be synthesized through a multi-step process involving the reaction of anthracene-9,10-dione with indole-2-carboxaldehyde and methylamine. This process results in the formation of 1,5-Dichloro-9,10-bis(1-methyl-1H-indole-2-yl)-9,10-dihydroanthracene-9,10-diol, which can be purified through various techniques such as column chromatography and recrystallization.
Propiedades
Fórmula molecular |
C32H24Cl2N2O2 |
|---|---|
Peso molecular |
539.4 g/mol |
Nombre IUPAC |
1,5-dichloro-9,10-bis(1-methylindol-2-yl)anthracene-9,10-diol |
InChI |
InChI=1S/C32H24Cl2N2O2/c1-35-25-15-5-3-9-19(25)17-27(35)31(37)21-11-7-14-24(34)30(21)32(38,22-12-8-13-23(33)29(22)31)28-18-20-10-4-6-16-26(20)36(28)2/h3-18,37-38H,1-2H3 |
Clave InChI |
QXLWZLQDOWQLSY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)








![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
